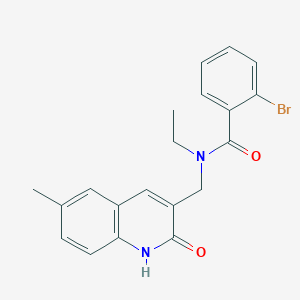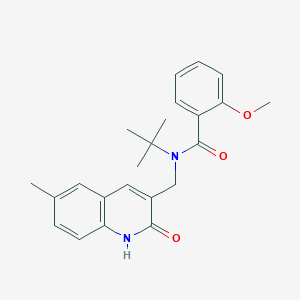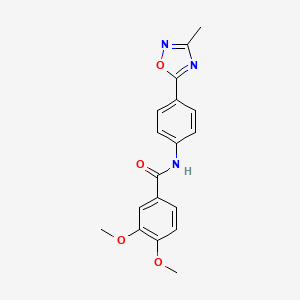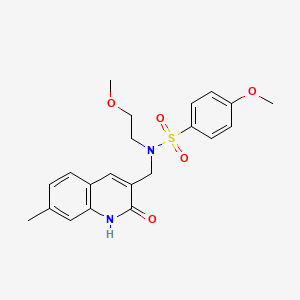
N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide, commonly known as FMISO, is a radiopharmaceutical compound used in Positron Emission Tomography (PET) imaging. FMISO is a hypoxia imaging agent that is used to detect hypoxic regions in tumors and other tissues. Hypoxic regions are areas in the body where the oxygen supply is insufficient, and these regions are known to be more resistant to radiation therapy and chemotherapy.
Mecanismo De Acción
FMISO is a nitroimidazole derivative that undergoes a reduction reaction in hypoxic regions of the body. The reduction reaction of FMISO is catalyzed by nitroreductase enzymes, which are overexpressed in hypoxic regions. The reduction reaction of FMISO results in the formation of a highly reactive intermediate that binds covalently to macromolecules in the cells. The covalent binding of FMISO to macromolecules in the cells results in the accumulation of FMISO in hypoxic regions.
Biochemical and Physiological Effects:
FMISO is a hypoxia imaging agent that accumulates in hypoxic regions of the body. The accumulation of FMISO in hypoxic regions has been shown to be correlated with the oxygen tension in the tissues. FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging has been used to evaluate the hypoxic status of tumors and other tissues, and the results of these studies have shown that hypoxic regions are more resistant to radiation therapy and chemotherapy. FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging can also be used to monitor the response of tumors to therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging has several advantages for lab experiments. FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging is a non-invasive imaging technique that can be used to visualize the hypoxic status of tumors and other tissues. FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging can be used to monitor the response of tumors to therapy, and it can also be used to evaluate the efficacy of new therapies. However, FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging also has some limitations. FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging is a relatively expensive imaging technique, and it requires specialized equipment and expertise. FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging also has limited spatial resolution, which can make it difficult to visualize small hypoxic regions.
Direcciones Futuras
There are several future directions for the use of FMISO in scientific research. FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging can be used to evaluate the hypoxic status of tumors and other tissues, and it can also be used to monitor the response of tumors to therapy. Future studies can focus on developing new therapies that target hypoxic regions in tumors. FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging can also be used to evaluate the efficacy of these new therapies. Another future direction for FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging is to develop new hypoxia imaging agents that have improved spatial resolution and sensitivity. These new hypoxia imaging agents can be used to visualize smaller hypoxic regions in tumors and other tissues.
Métodos De Síntesis
FMISO is synthesized by using a multistep synthesis method. The first step involves the reaction of furan-2-carboxylic acid with 2-amino-6-methyl-3-hydroxyquinoline to obtain the intermediate compound. The intermediate compound is then reacted with isobutyryl chloride to obtain the final product, FMISO. The synthesis method for FMISO has been optimized to obtain high radiochemical purity and specific activity.
Aplicaciones Científicas De Investigación
FMISO is primarily used in N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging to detect hypoxic regions in tumors and other tissues. N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging is a non-invasive imaging technique that uses radioactive tracers to visualize the metabolic activity of tissues in the body. FMISO is a hypoxia imaging agent that accumulates in hypoxic regions of the body, and the accumulation of FMISO can be visualized using N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging. FMISO N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide imaging has been used in various preclinical and clinical studies to evaluate the hypoxic status of tumors and other tissues.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13(2)20(24)22(12-17-5-4-8-25-17)11-16-10-15-9-14(3)6-7-18(15)21-19(16)23/h4-10,13H,11-12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZBMKCZENRAGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(CC3=CC=CO3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7713787.png)
![N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713790.png)


![4-(6-Chloro-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B7713818.png)







